molecular formula C21H23N5O3S B2821808 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-61-3

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2821808
CAS No.: 863002-61-3
M. Wt: 425.51
InChI Key: KDGFJERYMAFLOM-UHFFFAOYSA-N
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Description

5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an indoline moiety, a thioether linkage, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline moiety can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Thioether Linkage Formation: The indoline derivative is then reacted with a suitable thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol group.

    Pyrimidine Core Construction: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioether linkage, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized indoline derivatives, reduced alcohol derivatives, and substituted thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its ability to modulate specific biological pathways makes it a promising candidate for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The indoline moiety is known to interact with various enzymes and receptors, modulating their activity. The thioether linkage and pyrimidine core contribute to the compound’s ability to bind to specific sites on these targets, thereby exerting its effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of an indoline moiety, thioether linkage, and pyrimidine core This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-12(2)17-22-18-16(20(28)25(4)21(29)24(18)3)19(23-17)30-11-15(27)26-10-9-13-7-5-6-8-14(13)26/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGFJERYMAFLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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